molecular formula C16H36MnNO4 B1249279 Tetrabutylammonium permanganate CAS No. 35638-41-6

Tetrabutylammonium permanganate

Cat. No.: B1249279
CAS No.: 35638-41-6
M. Wt: 361.4 g/mol
InChI Key: DENUNRANJGOAHR-UHFFFAOYSA-N
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Description

Tetrabutylammonium permanganate is a crystalline, stable compound that is soluble in organic solvents. It is widely recognized for its efficacy as an oxidizing agent in organic chemistry. This compound is particularly valued for its ability to oxidize organic substrates under mild conditions, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium permanganate can be synthesized by adding a slight excess of a concentrated aqueous solution of tetrabutylammonium bromide to a stirring aqueous solution of potassium permanganate. This reaction yields this compound in high yield .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory preparation method involving tetrabutylammonium bromide and potassium permanganate is scalable and can be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Tetrabutylammonium permanganate primarily undergoes oxidation reactions. It is used to oxidize a variety of organic substrates, including alcohols, aldehydes, and other functional groups .

Common Reagents and Conditions:

Major Products: The major products formed from these oxidation reactions depend on the specific substrates used. For example, alcohols are oxidized to aldehydes or ketones, while aldehydes can be further oxidized to carboxylic acids .

Mechanism of Action

The mechanism by which tetrabutylammonium permanganate exerts its oxidizing effects involves the transfer of oxygen atoms from the permanganate ion to the substrate. This process typically proceeds through a series of electron transfer steps, resulting in the oxidation of the substrate and the reduction of the permanganate ion to manganese dioxide .

Comparison with Similar Compounds

Uniqueness: Tetrabutylammonium permanganate is unique due to its solubility in organic solvents and its ability to oxidize substrates under mild conditions. This makes it particularly useful in organic synthesis where such conditions are often required .

Properties

IUPAC Name

tetrabutylazanium;permanganate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.Mn.4O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENUNRANJGOAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[O-][Mn](=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36MnNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189150
Record name Tetrabutylammonium permanganate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35638-41-6
Record name Tetrabutylammonium permanganate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035638416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonium permanganate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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